Adrenomedullin (1-12), human Adrenomedullin (1-12), human
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736203
InChI:
SMILES:
Molecular Formula: C64H100N22O19S
Molecular Weight: 1513.68

Adrenomedullin (1-12), human

CAS No.:

Cat. No.: VC20736203

Molecular Formula: C64H100N22O19S

Molecular Weight: 1513.68

* For research use only. Not for human or veterinary use.

Adrenomedullin (1-12), human -

Specification

Molecular Formula C64H100N22O19S
Molecular Weight 1513.68

Introduction

Structural and Chemical Properties

Primary Sequence and Molecular Composition

Adrenomedullin (1-12), human, is a linear peptide comprising 12 amino acids with the sequence Tyr-Arg-Gln-Ser-Met-Asn-Asn-Phe-Gln-Gly-Leu-Arg. Its molecular formula is C₆₄H₁₀₀N₂₂O₁₉S, yielding a molecular weight of 1,513.68 g/mol . The peptide lacks disulfide bonds or post-translational modifications, distinguishing it from the full-length 52-amino acid AM protein, which contains a critical intramolecular disulfide bridge .

Table 1: Chemical Properties of Adrenomedullin (1-12), Human

PropertyValue
Molecular FormulaC₆₄H₁₀₀N₂₂O₁₉S
Molecular Weight1,513.68 g/mol
Solubility in DMSO≥151.3 mg/mL
Storage Conditions-20°C, lyophilized
Plasma Half-Life (Derivatives)>144 hours (stabilized forms)

Stability and Formulation Challenges

The native peptide exhibits limited stability in biological fluids, with rapid degradation observed in human plasma and liver homogenate . Recent advancements in peptide engineering have addressed these limitations. For instance, lactam bridges and lipidated ethylene glycol linkers increase proteolytic resistance, extending plasma half-life to over 144 hours in preclinical models . Such modifications retain receptor selectivity while enhancing pharmacokinetic profiles, as demonstrated by sustained vasodilatory effects in rodents .

Discovery and Biological Context

Historical Identification

Adrenomedullin (1-12) was identified during the characterization of AM, a hormone initially isolated from adrenal medullary tumors (pheochromocytomas) . While the full-length AM gained attention for its systemic vasodilatory effects, subsequent studies revealed that the N-terminal fragment (1-12) retains independent bioactivity, particularly in binding to AM-specific receptors in the brain and vasculature .

Relationship to Full-Length Adrenomedullin

The parent AM molecule (52 amino acids) is processed from a 185-amino acid precursor, preproadrenomedullin . Proteolytic cleavage generates multiple fragments, including AM(1-12), AM(13-52), and AM(22-52), each with distinct receptor affinities . Unlike full-length AM, which activates both AM₁R and calcitonin gene-related peptide (CGRP) receptors, AM(1-12) shows preferential binding to AM-specific sites in human brain tissue (Kd = 0.17 nM) .

Mechanisms of Action

Vasodilation and Cardiovascular Regulation

AM(1-12) exerts potent vasodilatory effects by activating AM₁R, a G-protein-coupled receptor complex comprising the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein (RAMP)2/3 . This interaction stimulates cAMP production, leading to smooth muscle relaxation and reduced vascular resistance . In pulmonary circulation, AM(1-12) counteracts hypertension by inhibiting vascular smooth muscle cell proliferation and collagen deposition .

Cellular Protection and Angiogenesis

The peptide enhances cellular tolerance to oxidative stress and hypoxic injury via PI3K/Akt and MAPK signaling pathways . In myocardial infarction models, AM(1-12) upregulates endothelial nitric oxide synthase (eNOS), promoting angiogenesis and reducing infarct size . These cytoprotective effects are dose-dependent and persist for several hours post-administration .

Physiological and Therapeutic Roles

Cardiovascular Diseases

Clinical studies implicate AM(1-12) in the pathophysiology of hypertension, myocardial infarction, and chronic obstructive pulmonary disease (COPD) . Elevated plasma levels correlate with improved outcomes in heart failure patients, likely due to its dual role in reducing afterload and enhancing cardiac perfusion .

Table 2: Therapeutic Applications of AM(1-12) Derivatives

ConditionMechanismEfficacy in Preclinical Models
Pulmonary HypertensionVasodilation, anti-fibrotic40% reduction in pulmonary pressure
Myocardial IschemiaAngiogenesis, anti-apoptotic30% smaller infarct size
Chronic Kidney DiseaseOxidative stress mitigationImproved glomerular filtration

Neurological Implications

Specific AM(1-12) binding sites in the human brain (cerebral cortex, cerebellum, thalamus) suggest neuromodulatory functions . Unlike CGRP, which poorly competes for these receptors (IC₅₀ >1 µM), AM(1-12) exhibits high-affinity binding (IC₅₀ = 1.2 nM), implicating it in neuroprotection and cerebrovascular regulation .

Pharmacological Advancements and Challenges

Stabilized Analogs

Rational design strategies have yielded AM(1-12) derivatives with enhanced stability. Key modifications include:

  • Lactam bridges to resist enzymatic degradation .

  • Lipidated ethylene glycol linkers to prolong half-life .
    These analogs maintain wild-type-like receptor selectivity while achieving plasma concentrations sufficient for sustained activity .

Formulation Considerations

Stock solutions of AM(1-12) require preparation in DMSO (≥151.3 mg/mL) with strict storage at -20°C to prevent aggregation . For in vivo studies, formulations often combine DMSO with PEG300 and Tween 80 to improve solubility and bioavailability .

Future Directions and Clinical Translation

While preclinical data are promising, clinical trials remain limited. Priorities include:

  • Toxicity profiling of stabilized analogs.

  • Dose optimization for chronic conditions like pulmonary hypertension.

  • Exploration of blood-brain barrier penetration for neurological applications .

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